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molecular formula C10H11NO2 B8676870 N-benzyloxyacrylamide

N-benzyloxyacrylamide

Cat. No. B8676870
M. Wt: 177.20 g/mol
InChI Key: QPMVQTZCXRUZMM-UHFFFAOYSA-N
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Patent
US06623721B2

Procedure details

A solution of acryloyl chloride (3 mL; 3.342 g; 36.9 mmole) dissolved in dry dichloromethane (25 mL) was cooled at 0° C. with an ice bath. A mixture of O-benzyl hydroxylamine hydrochloride (6.4902 g; 40.66 mmole) and N,N-diisopropylethylamine (15.6 mL; 11.575 g; 89.56 mmole) in dry dichloromethane (110 mL) was slowly added over a period of 1 hour to the cooled solution. Next, the ice bath was removed, and the reaction mixture was left stirring overnight while its temperature warmed up gradually to room temperature. Water (250 mL) was added to the reaction and the layers were separated. The organic solution was washed with diluted hydrochloric acid (0.2N; 3×300 mL), a saturated sodium bicarbonate solution (1×200 mL), water (3×250 mL), and finally brine (1×250 mL). The organic layer was then dried over magnesium sulfate, filtered, and the solvent removed under reduced pressure. The residue was purified by flash chromatography using a mixture of hexane and ethyl acetate (70:30) to elute the product. The purification gave 3.165 g (48.4%) of N-benzyloxyacrylamide (30) as a viscous colorless oil.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
O-benzyl hydroxylamine hydrochloride
Quantity
6.4902 g
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Yield
48.4%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].Cl.[CH2:7]([O:14][NH2:15])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(N(CC)C(C)C)(C)C>ClCCl>[CH2:7]([O:14][NH:15][C:1](=[O:4])[CH:2]=[CH2:3])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
O-benzyl hydroxylamine hydrochloride
Quantity
6.4902 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON
Name
Quantity
15.6 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
110 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring overnight while its temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added over a period of 1 hour to the cooled solution
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Next, the ice bath was removed
WAIT
Type
WAIT
Details
the reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
warmed up gradually to room temperature
ADDITION
Type
ADDITION
Details
Water (250 mL) was added to the reaction
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic solution was washed with diluted hydrochloric acid (0.2N; 3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
ADDITION
Type
ADDITION
Details
a mixture of hexane and ethyl acetate (70:30)
WASH
Type
WASH
Details
to elute the product
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)ONC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.165 g
YIELD: PERCENTYIELD 48.4%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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